N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a biphenyl group, a triazole ring, and a hydrazide moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:
Formation of the Biphenyl Aldehyde: The biphenyl-4-carbaldehyde is synthesized through a Suzuki coupling reaction between 4-bromobiphenyl and formylboronic acid.
Synthesis of the Triazole Intermediate: The triazole ring is formed by reacting 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent.
Condensation Reaction: The final step involves the condensation of the biphenyl aldehyde with the triazole intermediate in the presence of a hydrazine derivative under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the biphenyl and triazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Potential use in studying enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its application. For instance:
Antimicrobial Activity: It may inhibit bacterial or fungal growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- **N’-[(E)-1-(biphenyl-4-yl)methylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to the presence of the biphenyl and triazole moieties, which confer specific chemical properties and biological activities
Properties
Molecular Formula |
C29H21Cl2N5OS |
---|---|
Molecular Weight |
558.5 g/mol |
IUPAC Name |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C29H21Cl2N5OS/c30-24-12-10-23(11-13-24)28-34-35-29(36(28)26-16-14-25(31)15-17-26)38-19-27(37)33-32-18-20-6-8-22(9-7-20)21-4-2-1-3-5-21/h1-18H,19H2,(H,33,37)/b32-18+ |
InChI Key |
YFKXTOVEUKVTRM-KCSSXMTESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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